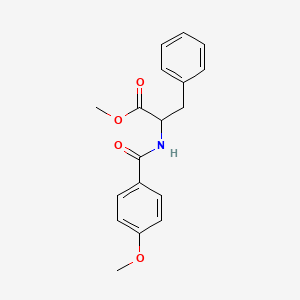
3-(4-chlorobenzyl)-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorobenzyl)-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as SJA6017 and has been found to possess anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The mechanism of action of 3-(4-chlorobenzyl)-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. This compound has been found to inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the development of inflammatory diseases. Additionally, SJA6017 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(4-chlorobenzyl)-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is that it has been shown to be relatively non-toxic. This makes it a safe compound to work with in laboratory settings. However, one of the limitations of this compound is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of future directions for research on 3-(4-chlorobenzyl)-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione. One area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Finally, the potential therapeutic applications of SJA6017 should be further explored, particularly in the treatment of inflammatory diseases and cancer.
In conclusion, this compound is a chemical compound that has shown promise in scientific research due to its anti-inflammatory and anti-cancer properties. This compound has been synthesized using a relatively straightforward method and has been found to have a number of biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, there are a number of future directions for research that could lead to the development of new therapeutic applications for this compound.
Méthodes De Synthèse
The synthesis of 3-(4-chlorobenzyl)-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 4-chlorobenzylamine and 4-hydroxy-3-iodobenzaldehyde in the presence of thiosemicarbazide and acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. This synthesis method has been reported in the literature and can be easily reproduced in a laboratory setting.
Applications De Recherche Scientifique
The potential therapeutic applications of 3-(4-chlorobenzyl)-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione have been extensively studied in scientific research. This compound has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, SJA6017 has been shown to have anti-cancer properties, and it has been investigated for its potential use in cancer therapy.
Propriétés
IUPAC Name |
(5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-hydroxy-3-iodophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClINO3S/c18-12-4-1-10(2-5-12)9-20-16(22)15(24-17(20)23)8-11-3-6-14(21)13(19)7-11/h1-8,21H,9H2/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQYULKMTGOCHY-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC(=C(C=C3)O)I)SC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C(=O)/C(=C/C3=CC(=C(C=C3)O)I)/SC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClINO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-hydroxypropyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5342952.png)
![methyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate](/img/structure/B5342954.png)
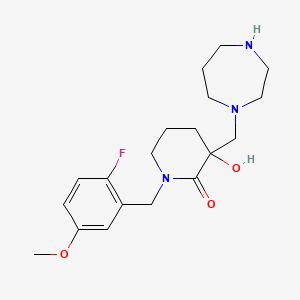
methanone](/img/structure/B5342963.png)
![3-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5342967.png)
![2-{2-[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5342969.png)
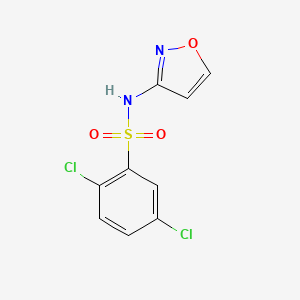
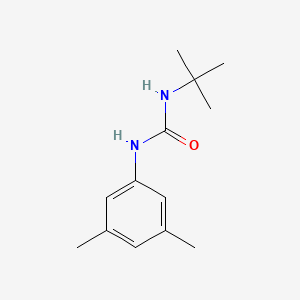
![2-[3-(2-benzyl-4-morpholinyl)-3-oxopropyl]-1-isoindolinone](/img/structure/B5342991.png)
![N-(5-chloro-2-methoxybenzyl)-N-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5342994.png)
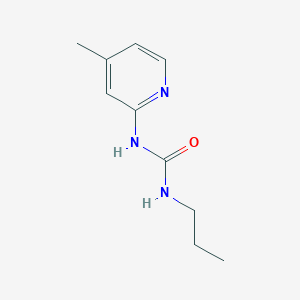
![5-[4-(2-furoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5343011.png)
![4-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5343032.png)
